molecular formula C13H22N2O2 B7441197 Cambridge id 6895361

Cambridge id 6895361

Cat. No.: B7441197
M. Wt: 238.33 g/mol
InChI Key: RZZANKUHYFAZAO-UHFFFAOYSA-N
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Description

Cambridge id 6895361 is a useful research compound. Its molecular formula is C13H22N2O2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-12(15-8-4-5-9-15)10-14-13(17)11-6-2-1-3-7-11/h11H,1-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZANKUHYFAZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. How can I formulate a precise and measurable research question for studying Cambridge ID 6895361?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • Population: Specific properties or reactions involving this compound.
  • Intervention: Experimental conditions (e.g., temperature, catalysts).
  • Outcome: Quantifiable metrics (e.g., yield, stability).
    Avoid vague terms like "study the effects"; instead, specify variables (e.g., "How does pH affect the hydrolysis rate of this compound?"). Test the question for clarity and feasibility using peer feedback .

Q. What are validated methods for collecting primary data on this compound?

  • Methodological Answer : Prioritize reproducible techniques such as:

  • Spectroscopic analysis (e.g., NMR, IR) for structural validation.
  • Chromatographic methods (HPLC, GC) for purity assessment.
  • Kinetic studies under controlled variables (e.g., temperature, solvent polarity).
    Calibrate instruments rigorously and include triplicate measurements to ensure accuracy. Refer to Cambridge’s guidelines for using their sample tests or materials, ensuring proper attribution .

Q. How do I perform a literature review to identify gaps related to this compound?

  • Methodological Answer :

Use databases (PubMed, SciFinder) with keywords like "this compound synthesis" or "mechanistic studies."

Filter results by publication date (last 5–10 years) and citation count.

Map recurring themes (e.g., catalytic applications) vs. understudied areas (e.g., environmental degradation pathways).

Apply conceptual frameworks (e.g., reaction mechanisms, structure-activity relationships) to contextualize gaps .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound be resolved?

  • Methodological Answer :

  • Systematic error analysis : Audit experimental conditions (e.g., solvent purity, instrument calibration).
  • Meta-analysis : Compare datasets across studies using statistical tools (ANOVA, regression) to identify outliers or confounding variables.
  • Theoretical modeling : Use computational methods (DFT, molecular dynamics) to predict reactivity under disputed conditions. Publish negative results to enhance transparency .

Q. What experimental design is optimal for isolating this compound’s catalytic role in multi-step reactions?

  • Methodological Answer :

  • Control groups : Use substrate-only and catalyst-free reactions to baseline activity.
  • Block design : Randomize trial order to minimize batch effects.
  • Quasi-experimental adjustments : If randomization is impractical (e.g., due to cost), employ matched-pair designs or propensity score matching. Validate with sensitivity analysis .

Q. How should I address ethical and reproducibility concerns when publishing findings on this compound?

  • Methodological Answer :

  • Data transparency : Share raw datasets via repositories (Zenodo, Figshare) with metadata (e.g., instrument settings).
  • Pre-registration : Outline hypotheses and methods on platforms like Open Science Framework before experimentation.
  • Collaborative verification : Partner with independent labs to replicate critical results. Adhere to Cambridge’s data-sharing policies, including formal agreements for non-public materials .

Methodological Tools and Resources

Research Stage Tools/Frameworks Application to this compound Sources
Hypothesis TestingFINER criteriaEvaluate feasibility of synthesizing novel derivatives.
Data AnalysisANOVA, PCAResolve variance in catalytic efficiency data.
Experimental DesignScience Navigator AIOptimize reaction conditions via predictive modeling.

Guidelines for Using Cambridge Materials

  • Public Data : Use sample tests or videos from Cambridge’s website with proper attribution (e.g., "© Cambridge University Press & Assessment 2021") .
  • Non-Public Data Requests : Submit a detailed proposal including research questions, methodology, and supervisor endorsement. Allow 4–6 weeks for review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.